

NDI-091143: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

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This document provides a comprehensive technical overview of **NDI-091143**, a potent and selective G-protein coupled receptor 119 (GPR119) agonist. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

NDI-091143 is a small molecule agonist of GPR119. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-[[4-[(5-cyano-2-pyridinyl)oxy]phenyl]methyl]-6,6-dimethyl-1-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
SMILES	<chem>CC1(C)CC(CN2N=C(SC=N2)C3=C4N(C=C3)C(c5ccc(oc6ncccc6C#N)cc5)C4)C(C)(C)C1</chem>
Molecular Formula	C29H28N6OS

| Molecular Weight | 524.65 g/mol |

Physicochemical Properties

Property	Value	Source
LogP	4.8	Calculated
Topological Polar Surface Area (TPSA)	114 Å ²	Calculated
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	7	Calculated

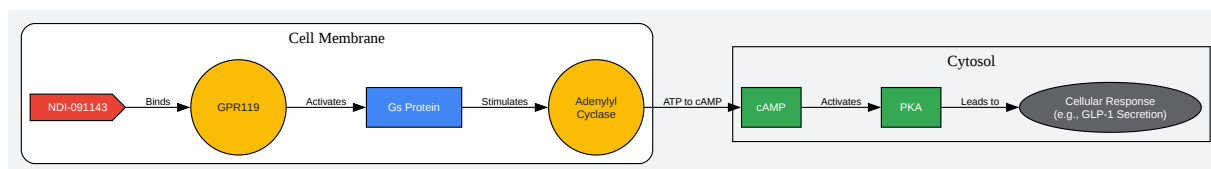
| Rotatable Bonds | 5 | Calculated |

Mechanism of Action

NDI-091143 functions as a selective agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells. Activation of GPR119 by an agonist like **NDI-091143** initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding, **NDI-091143** induces a conformational change in the GPR119 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs α subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

In pancreatic β -cells, this signaling pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, the activation of this pathway leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further enhances insulin secretion from β -cells and has other beneficial effects on glucose metabolism.



[Click to download full resolution via product page](#)GPR119 signaling pathway initiated by **NDI-091143**.

Pharmacological Data

NDI-091143 has been evaluated in various in vitro and in vivo models to determine its potency, selectivity, and efficacy.

In Vitro Activity

Assay Type	Cell Line	Parameter	Value	Reference
cAMP Accumulation	HEK293 (human GPR119)	EC50	2.3 nM	

| GLP-1 Secretion | GLUTag (murine L-cell) | EC50 | 4.6 nM | |

In Vivo Efficacy

Animal Model	Dosing	Effect	Reference
C57BL/6 Mice	10 mg/kg (oral)	Significant increase in plasma GLP-1 levels	

| C57BL/6 Mice | 10 mg/kg (oral) | Improved glucose tolerance in an oral glucose tolerance test (OGTT) | |

Experimental Protocols

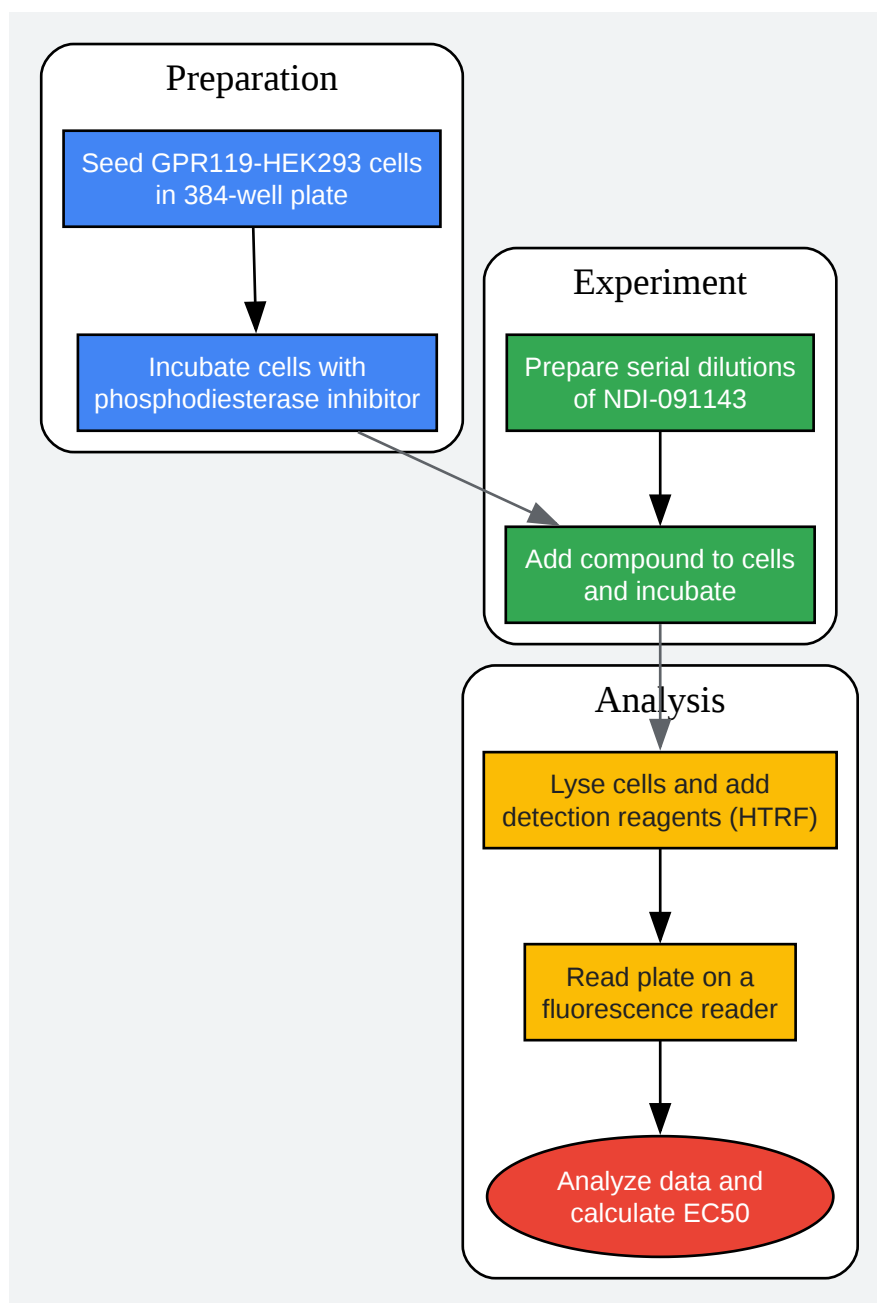
The following are representative protocols for key in vitro assays used to characterize GPR119 agonists like **NDI-091143**.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP following receptor activation.

Methodology:

- **Cell Culture:** HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- **Assay Preparation:** Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes.
- **Compound Treatment:** **NDI-091143** is serially diluted to generate a dose-response curve. The compound dilutions are added to the cells and incubated for 30-60 minutes at 37°C.
- **Detection:** The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
- **Data Analysis:** The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. The dose-response curve is plotted using non-linear regression to determine the EC50 value.



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Workflow for a typical in vitro cAMP accumulation assay.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from intestinal L-cells in response to a GPR119 agonist.

Methodology:

- **Cell Culture:** Murine GLUTag or human NCI-H716 L-cells are cultured in DMEM with appropriate supplements.
- **Assay Preparation:** Cells are seeded into 24- or 48-well plates. Prior to the assay, cells are washed and pre-incubated in a buffer with low glucose concentration.
- **Compound Treatment:** **NDI-091143** is added to the cells at various concentrations, typically in a buffer containing a stimulatory concentration of glucose. The plates are incubated for 1-2 hours at 37°C.
- **Supernatant Collection:** After incubation, the supernatant is collected. A protease inhibitor (e.g., DPP-4 inhibitor) is often added to prevent GLP-1 degradation.
- **Detection:** The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
- **Data Analysis:** A standard curve is generated using known concentrations of GLP-1. The sample concentrations are interpolated from this curve. A dose-response curve is then plotted to determine the EC50 for GLP-1 secretion.

Summary

NDI-091143 is a valuable research tool for studying the biology of the GPR119 receptor and its role in metabolic diseases. As a potent and selective agonist, it robustly stimulates the Gs/cAMP signaling pathway, leading to the secretion of key incretin hormones like GLP-1. The data presented in this guide highlight its utility in both in vitro and in vivo experimental systems for investigating novel therapeutic strategies for type 2 diabetes and related disorders.

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